N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide
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Overview
Description
“N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide” is a compound that belongs to the class of 1,2,3-triazoles . These compounds have received significant attention in academia and industry due to their broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N (amine) distance of 2.494 (2) Å acting as a capping bond to the octahedron .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Scientific Research Applications
N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide has been used in a variety of scientific research applications, including the study of metabolic pathways, drug metabolism, protein-protein interactions, and enzyme inhibition. It has also been used to investigate the role of specific proteins and enzymes in various processes, as well as to investigate the role of specific drugs in the body.
Mechanism of Action
N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide is a reversible inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other substances. It binds to the active site of the enzyme, blocking the substrate from entering and preventing the enzyme from carrying out its normal activity. This inhibition can be used to study the effects of various drugs on the body, as well as to investigate the role of specific proteins and enzymes in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the inhibition of the enzyme phosphodiesterase, and the inhibition of the enzyme acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as to reduce cholesterol levels in the body.
Advantages and Limitations for Lab Experiments
N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide has several advantages when used in laboratory experiments. It is a relatively simple compound to synthesize, and it is also relatively inexpensive. Additionally, it has a wide range of applications in scientific research and can be used to study a variety of biological processes. However, due to its reversible inhibition of cytochrome P450 enzymes, it may not be suitable for use in studies involving the metabolism of drugs.
Future Directions
There are several potential future directions for the use of N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide in scientific research. These include the study of its effects on other enzymes and proteins, the use of this compound in drug development and discovery, and the use of this compound in the study of metabolic pathways. Additionally, there is potential for this compound to be used in the development of new therapeutic agents, as well as to investigate the role of specific proteins and enzymes in various processes.
Synthesis Methods
N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide can be synthesized using a variety of methods, including the use of anhydrous ammonia and anhydrous benzylchloride. The reaction is conducted in a sealed tube, and the resulting product is then purified using a combination of column chromatography and recrystallization. The resulting product is a white crystalline solid with a melting point of 81-83°C.
properties
IUPAC Name |
N-[3-(1-benzyltriazol-4-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-18(23)19-16-10-6-9-15(11-16)17-13-22(21-20-17)12-14-7-4-3-5-8-14/h2-11,13H,1,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRWUBXSLBKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CN(N=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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